Butylene glycol propionate

Description

Properties

CAS No. |

91171-54-9 |

|---|---|

Molecular Formula |

C7H16O4 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

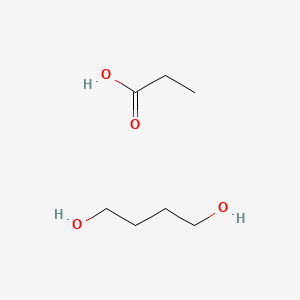

butane-1,4-diol;propanoic acid |

InChI |

InChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |

InChI Key |

GUXKPDWOPIQSCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.C(CCO)CO |

Origin of Product |

United States |

Contextualization Within Ester Chemistry and Glycol Derivatives

Butylene glycol propionate (B1217596) is classified as an ester. Esters are derivatives of carboxylic acids, formed through a process called esterification, where a carboxylic acid (in this case, propionic acid) reacts with an alcohol (butylene glycol). This reaction results in the formation of an ester linkage (-COO-), which is a key functional group defining the compound's chemical behavior.

The compound is also a glycol derivative. Glycols, or diols, are organic compounds containing two hydroxyl (-OH) groups. ontosight.ai Butylene glycol, also known as butanediol (B1596017), is a four-carbon diol. ontosight.aiwikipedia.org The presence of these hydroxyl groups allows for the formation of monoesters or diesters when reacting with a carboxylic acid. Glycol esters, as a class, are recognized for their utility as solvents, plasticizers, and intermediates in the synthesis of more complex molecules like polyesters. google.compnu.ac.irresearchgate.net The dual functionality of glycols—having both alcohol and ether-like characteristics—contributes to their unique solvency properties. sigmaaldrich.cn

The synthesis of glycol esters can be achieved through various methods, including the direct esterification of a glycol with a carboxylic acid, often in the presence of a catalyst and with the removal of water to drive the reaction forward. pnu.ac.ir These esters are integral in producing a wide array of materials, from resins and plasticizers to components in cosmetic formulations. researchgate.netcosmileeurope.eu

Isomeric Forms of Butylene Glycol Propionate and Structural Considerations

The structural diversity of butylene glycol propionate (B1217596) arises from the isomeric nature of its parent alcohol, butylene glycol (butanediol). There are four primary structural isomers of butanediol (B1596017), each with the chemical formula C4H10O2. ontosight.aiwikipedia.org

Isomers of Butanediol:

1,2-Butanediol: A vicinal diol with hydroxyl groups on adjacent carbons.

1,3-Butanediol (B41344): Hydroxyl groups are on the first and third carbon atoms. atamanchemicals.com

1,4-Butanediol: A primary alcohol with hydroxyl groups at the terminal ends of the four-carbon chain. wikipedia.org

2,3-Butanediol: A vicinal diol with hydroxyl groups on the second and third carbons. This isomer also exists in three stereoisomeric forms: two enantiomers (D- and L-) and a meso compound. wikipedia.orgajevonline.org

Each of these butanediol isomers can react with propionic acid to form a corresponding butylene glycol propionate. The reaction can occur at one or both of the hydroxyl groups, leading to mono- or dipropionate esters. For example, the reaction of 1,3-butanediol with propionic acid can yield 1,3-butanediol monopropionate or 1,3-butanediol dipropionate. The IUPAC name for 1,3-butylene glycol 1-propionate is 3-hydroxybutyl propanoate. nih.gov

The specific isomer used significantly influences the physical and chemical properties of the resulting ester, such as its boiling point, viscosity, and solvency. This structural variation allows for the fine-tuning of properties for specific applications.

| Butanediol Isomer | Structure | Resulting Propionate Ester (Examples) |

|---|---|---|

| 1,2-Butanediol | CH₃CH₂CH(OH)CH₂(OH) | 1,2-Butanediol monopropionate, 1,2-Butanediol dipropionate |

| 1,3-Butanediol | CH₃CH(OH)CH₂CH₂(OH) | 1,3-Butanediol monopropionate (3-hydroxybutyl propanoate) nih.gov, 1,3-Butanediol dipropionate |

| 1,4-Butanediol | HOCH₂CH₂CH₂CH₂(OH) | 1,4-Butanediol monopropionate, 1,4-Butanediol dipropionate |

| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | 2,3-Butanediol monopropionate, 2,3-Butanediol dipropionate |

Significance of Butylene Glycol Propionate in Modern Chemical Synthesis and Materials Science

Esterification Reactions for this compound Synthesis

The core of this compound production lies in the direct esterification reaction. This involves reacting 1,3-butylene glycol with propionic acid, typically in the presence of a catalyst to enhance the reaction rate. The choice of catalyst is a critical factor that influences the efficiency, selectivity, and environmental impact of the synthesis. Catalytic systems for this process are broadly categorized into homogeneous, heterogeneous, and enzymatic methods.

Homogeneous Catalysis in this compound Production

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. In the context of this compound synthesis, this typically means using a soluble acid catalyst. Mineral acids such as sulfuric acid and hydrochloric acid are commonly employed as homogeneous catalysts for esterification reactions. jptcp.com These catalysts are effective in accelerating the reaction by protonating the carbonyl oxygen of the propionic acid, thereby making it more susceptible to nucleophilic attack by the hydroxyl group of the butylene glycol.

The use of ionic liquids as homogeneous catalysts has also been explored for the synthesis of related esters like cellulose (B213188) acetate (B1210297) propionate. acs.org For instance, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) has been successfully used as a solvent and catalyst in the homogeneous preparation of cellulose acetate propionate. acs.org While not directly applied to this compound in the provided research, this suggests a potential avenue for future investigation in this specific synthesis.

Transition metal complexes can also act as homogeneous catalysts in related polyol production processes. For example, soluble transition metal hydrogenation catalysts from Group VIII metals, such as ruthenium and rhodium complexes, have been used in the hydrocracking of carbohydrates to produce glycols. google.com

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and reusability. rsc.orgessentialchemicalindustry.org For esterification reactions, solid acid catalysts are a prominent choice. These can include ion-exchange resins, zeolites, and supported metal oxides. rsc.orgjchr.org

For the synthesis of similar esters like butyl propionate, catalysts such as Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, have been studied. researchgate.net Another example is the use of a novel aluminophosphate molecular sieve, AP-9, for the esterification of propionic acid with n-butanol, achieving a high yield. researchgate.net Zeolites, such as Hβ, HY, and HZSM-5, have also been employed as heterogeneous catalysts in the esterification of propionic acid with various alcohols. researchgate.net The use of these solid acid catalysts can suppress side reactions, leading to higher product purity. researchgate.net

The development of supported catalysts, where the active catalytic species is dispersed on a high-surface-area support, is another key area in heterogeneous catalysis. essentialchemicalindustry.org For instance, in the synthesis of propenal from propene, a mixture of bismuth(III) and molybdenum(VI) oxides is used. essentialchemicalindustry.org While this is an oxidation reaction, the principle of using mixed metal oxides can be applied to designing catalysts for esterification.

Enzymatic Synthesis Approaches for this compound

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their high specificity.

A notable example is the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435) for the synthesis of iso-butyl propionate from propionic acid and isobutyl alcohol in a solvent-free system. acs.org This enzymatic approach achieved a high conversion rate of 92.52% under optimized conditions. acs.org The reusability of the immobilized enzyme is a significant advantage, with studies showing that Novozym 435 could be reused multiple times without a significant loss of activity. researchgate.net

While direct studies on the enzymatic synthesis of this compound were not found in the provided search results, the successful application of lipases in the synthesis of similar propionate esters strongly suggests its feasibility. The synthesis of high-molecular-weight poly(butylene succinate) using Novozym 435 further demonstrates the potential of enzymatic methods for reactions involving butylene glycol derivatives. researchgate.net

Reaction Kinetics and Mechanistic Studies in this compound Esterification

Kinetic Modeling of this compound Formation

Kinetic models are mathematical representations that describe the rate of a chemical reaction. For the esterification of propionic acid, several models have been applied, ranging from simple power-law models to more complex Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. acs.orgsci-hub.se

In the study of butyl propionate synthesis using an Amberlyst-15 catalyst, a pseudohomogeneous model was developed from the experimental data. researchgate.net For the esterification of propionic acid with methanol (B129727) over Amberlyst 36, the LHHW model provided the best correlation with the kinetic data. acs.org Similarly, in the synthesis of n-butyl propionate over SBA-15, the LHHW model was found to best describe the kinetic behavior, indicating the importance of considering the adsorption of reactants and products on the catalyst surface. sci-hub.se

The kinetics of the oxidation of 1,3-butylene glycol have also been studied, revealing first-order dependence with respect to the oxidant and a fractional order with respect to the glycol. researchgate.nettubitak.gov.tr These studies propose mechanisms involving pre-equilibrium steps, which can be used to derive rate equations that explain the experimental observations. researchgate.nettubitak.gov.tr

Influence of Temperature, Molar Ratios, and Catalyst Concentration on Reaction Rates

The rate of esterification is significantly influenced by several key operational parameters.

Temperature: Generally, an increase in reaction temperature leads to an increased reaction rate. jchr.orgacs.org For the synthesis of butyl propionate, increasing the temperature from 50°C to 70°C resulted in a higher conversion of propionic acid. jchr.org Similarly, for the esterification of propionic acid with methanol, the reaction rate increased with temperature. acs.org However, the effect on equilibrium conversion can be minor, suggesting that the heat of reaction is not substantial. acs.org

Molar Ratios: The molar ratio of the reactants, specifically the alcohol to the acid, plays a crucial role in driving the equilibrium towards the formation of the ester. An increase in the molar ratio of alcohol to acid generally leads to a higher conversion of the acid. jchr.org For instance, in the synthesis of butyl propionate, the conversion increased with an increase in the molar ratio of n-butanol to propionic acid. jchr.org

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. A higher catalyst concentration typically leads to a faster reaction and higher conversion, up to a certain point where other factors may become limiting. jchr.org Studies on the synthesis of butyl propionate have shown that increasing the catalyst concentration increases the conversion of the acid. jchr.org

Interactive Data Table: Factors Influencing Butyl Propionate Synthesis

| Parameter | Condition 1 | Conversion/Yield | Condition 2 | Conversion/Yield | Reference |

| Temperature | 50°C | Lower | 70°C | Higher | jchr.org |

| Molar Ratio (Alcohol:Acid) | 0.5 | Lower | 1.5 | Higher | jchr.org |

| Catalyst Concentration (wt%) | 1.0 | Lower | 3.0 | Higher | jchr.org |

| Enzyme Loading (wt%) | - | - | 5% | 92.52% (iso-Butyl propionate) | acs.org |

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound from an unsymmetrical diol like 1,3-butanediol (B41344) presents challenges in regioselectivity, as the two hydroxyl groups exhibit different reactivities. The primary hydroxyl group is generally more reactive than the secondary one. Controlling which hydroxyl group is esterified is crucial for the final product's properties.

Stereochemical control is also a significant consideration, particularly when using enantiomerically pure butylene glycol, which can be produced via biotechnological routes. nsf.gov The use of stereospecific catalysts can ensure that the stereochemistry of the starting diol is retained in the final ester product.

Recent advancements have highlighted the use of enzymes, such as lipases, for highly regioselective and enantioselective esterifications of diols. dntb.gov.uabeilstein-journals.org For instance, lipase-catalyzed acylation has been shown to be highly efficient and selective. researcher.life This enzymatic approach allows for the synthesis of specific isomers of this compound under mild reaction conditions.

A study on the stereoselective synthesis of related esters has demonstrated the possibility of producing specific enantiopure stereoisomers, which can be crucial for certain applications. tandfonline.comacs.org While not specific to this compound, the principles of using chiral catalysts and resolving agents are directly applicable.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves careful management of reaction parameters to maximize the conversion of reactants and minimize the formation of impurities. Key factors include temperature, pressure, catalyst choice, and the molar ratio of reactants. For example, in the related esterification of levulinic acid with diols, zinc triflate has been identified as an efficient catalyst under mild, solvent-free conditions, achieving quantitative conversion at 120°C. bohrium.com

| Parameter | Optimized Condition | Expected Outcome |

| Catalyst | Zinc triflate (1.0 mol%) | High yield and selectivity |

| Temperature | 120°C | Quantitative conversion |

| Reactant Ratio | Optimized for mono- or di-ester | Control over product distribution |

| Reaction Time | 2-4 hours | Efficient reaction completion |

This interactive table summarizes optimized conditions for a related diol esterification, which can be extrapolated for this compound synthesis. bohrium.com

The removal of water, a byproduct of the esterification, is critical to drive the reaction equilibrium towards the product side. This is often achieved through azeotropic distillation or the use of a dehydrating agent.

Process Design for Batch and Continuous Production

The choice between batch and continuous production for this compound depends on several factors, including production volume, product diversity, and economic considerations. aiche.org

Batch Production: Batch processing is well-suited for smaller production volumes and for manufacturing multiple types of esters using the same equipment. chemicalprocessing.comgeneralkinematics.com It offers flexibility but can be more labor-intensive and may have longer production cycles due to the time required for charging reactants, heating, cooling, and cleaning. sacome.comslcontrols.com

Continuous Production: Continuous processing is advantageous for large-scale, dedicated production of this compound. It generally leads to higher productivity, better consistency in product quality, and reduced operational costs due to lower energy consumption and waste generation. aiche.orgchemicalprocessing.com This method involves a continuous flow of reactants through a reactor system with constant removal of the product. sacome.com

| Feature | Batch Process | Continuous Process |

| Production Volume | Small to medium | Large |

| Flexibility | High (multiple products) | Low (dedicated product) |

| Capital Cost | Lower initial investment | Higher initial investment |

| Operating Cost | Higher per unit | Lower per unit |

| Process Control | More complex | More automated |

| Consistency | Can vary between batches | High |

This interactive table compares the key features of batch and continuous processing for chemical synthesis. aiche.orgchemicalprocessing.comgeneralkinematics.comsacome.comslcontrols.com

By-product Formation and Mitigation Strategies

The synthesis of this compound can lead to the formation of several by-products that can affect the purity and performance of the final product. Common by-products in esterification reactions include:

Di-esters: Formation of the di-propionate ester of butylene glycol if both hydroxyl groups react.

Oligomers/Polymers: Self-condensation of butylene glycol or reaction of the ester with excess diol can lead to oligomeric ethers or polyesters. acs.org

Dehydration products: At elevated temperatures, butylene glycol can dehydrate to form unsaturated alcohols or ethers.

By-products from starting materials: Impurities in the butylene glycol or propionic acid can lead to corresponding undesired esters. For instance, crotonaldehyde (B89634) in the acetaldehyde (B116499) feed for butylene glycol synthesis can result in butanol as a by-product during hydrogenation. google.com

Mitigation strategies include:

Control of Stoichiometry: Adjusting the molar ratio of butylene glycol to propionic acid can favor the formation of the monoester over the diester.

Optimized Reaction Conditions: Careful control of temperature and catalyst can minimize side reactions like dehydration and oligomerization.

Purification: Distillation, chromatography, and other purification techniques are employed to remove by-products from the final product. google.com

Use of High-Purity Reactants: Starting with high-purity butylene glycol and propionic acid minimizes the formation of impurity-related by-products.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include the use of renewable feedstocks, energy-efficient processes, and the reduction of waste.

The synthesis of butylene glycol itself is a target for green innovation. Bio-based 1,3-butylene glycol, produced through the fermentation of sugars, offers a sustainable alternative to petroleum-derived routes. nsf.govechemi.com This bio-based approach can significantly reduce greenhouse gas emissions.

In the esterification step, several green methodologies are being explored:

Enzymatic Catalysis: As mentioned earlier, lipases can catalyze the reaction with high selectivity under mild conditions, reducing energy consumption and by-product formation. dntb.gov.uabeilstein-journals.orgresearchgate.net

Electrochemical Synthesis: Novel electrochemical methods for esterification are being developed that are catalyst-free, oxidant-free, and operate at room temperature, offering a highly atom-economical route. rsc.orgresearchgate.netresearchgate.net

Alternative Reaction Media: The use of greener solvents or solvent-free conditions can reduce the environmental footprint of the process. bohrium.com

Fischer esterification, a common method, is being re-evaluated for its green credentials. While it can use a bio-based acid, the energy required for the reaction and purification of the product are significant. Alternative routes, such as using an acid anhydride (B1165640), may be faster and less energy-intensive for the reaction itself, but the production of the anhydride has its own environmental impact. rsc.org

Elucidation of Esterification Reaction Mechanisms for this compound

Acid catalysis is a cornerstone of esterification, including the synthesis of this compound. jocpr.com Strong acids such as sulfuric acid, hydrochloric acid, or solid acid catalysts like heteropolyacids and ion-exchange resins are commonly employed. jocpr.comresearchgate.netresearchgate.net The catalytic cycle, based on the well-established Fischer esterification mechanism, proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated when the acid catalyst donates a proton (H⁺) to the carbonyl oxygen of the propionic acid. chemguide.co.uk This protonation significantly increases the electrophilicity of the carbonyl carbon atom.

Nucleophilic Attack : The now highly electrophilic carbonyl carbon is susceptible to nucleophilic attack by one of the hydroxyl groups of the butylene glycol molecule. chemguide.co.ukrug.nl This attack results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking hydroxyl group (which is now positively charged) to one of the original hydroxyl groups on the tetrahedral intermediate. chemguide.co.uk This transfer creates a good leaving group: a water molecule. This step may involve other molecules in the mixture acting as proton shuttles. chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. chemguide.co.uk

Deprotonation : The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound. researchgate.net

The use of solid acid catalysts, such as zirconia-based mixed oxides or cation-exchange resins like Amberlyst, offers environmental and practical advantages over traditional mineral acids, as they are less corrosive, reusable, and easily separated from the reaction products. jocpr.comresearchgate.net

Transition state theory is a fundamental concept for understanding the kinetics of chemical reactions like esterification. fiveable.me It posits that reactants pass through a high-energy, unstable configuration known as the transition state on their way to becoming products. fiveable.melibretexts.org The energy required to reach this state is the activation energy, which determines the reaction rate. fiveable.me

For the acid-catalyzed formation of this compound, the rate-limiting step is generally the formation of the tetrahedral intermediate via nucleophilic attack. mdpi.com The transition state is the specific atomic arrangement at the peak of the energy barrier for this step. Its structure is presumed to be very similar to the unstable tetrahedral intermediate itself. libretexts.org

Computational studies on similar esterification reactions have calculated transition state energies to determine the most probable reaction mechanism. For instance, in one study, a mechanism involving a free radical transition state was found to have a significantly lower energy (17.7 kcal/mol) compared to a mechanism involving a carbocation (54.6 kcal/mol), making the former pathway more likely. mdpi.com Analysis of the transition state provides critical insights into how catalysts function, as they work by lowering the activation energy, thereby stabilizing the transition state. fiveable.me

| Feature | Description | Significance |

|---|---|---|

| Structure | A high-energy, unstable arrangement of atoms occurring during the nucleophilic attack of butylene glycol on the protonated propionic acid. fiveable.melibretexts.org It resembles a tetrahedral intermediate. libretexts.org | The specific geometry determines the steric and electronic factors influencing the reaction rate. |

| Energy (Activation Energy) | The minimum energy required to form the transition state from the reactants. fiveable.me Catalysts lower this energy barrier. fiveable.me | Directly governs the kinetic rate of ester formation. Lower energy corresponds to a faster reaction. |

| Rate-Limiting Step | The formation of the transition state is typically the slowest step in the overall reaction mechanism. fiveable.me | Controlling this step is key to optimizing the synthesis of this compound. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules and predict the mechanisms of chemical reactions. rsc.org For esterification reactions analogous to the formation of this compound, DFT has been successfully applied to:

Optimize Geometries : Calculate the lowest-energy structures of reactants, intermediates, transition states, and products. rsc.org

Determine Reaction Energetics : Map the potential energy surface of the reaction, calculating the relative energies of all species along the reaction pathway. mdpi.comrsc.org This allows for the precise determination of activation energies and reaction enthalpies.

Vibrational Analysis : Confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). rsc.org

Explore Reaction Channels : Investigate and compare different possible mechanisms, such as catalyzed versus uncatalyzed or stepwise versus concerted pathways, to identify the most favorable route. rsc.org

For example, a DFT study on the esterification of succinic acid and ethylene (B1197577) glycol at the B3LYP/6-31G** level of theory was used to investigate the geometries of reactants and transition states, explore different catalytic pathways (including self-catalysis by acid and alcohol), and analyze thermodynamic and kinetic properties. rsc.org Such modeling provides a detailed, atomistic picture of the reaction pathway for this compound formation.

| Computational Task | Purpose in Studying this compound Formation | Example Finding from Analogous Systems |

|---|---|---|

| Geometry Optimization | To find the most stable 3D structures of propionic acid, butylene glycol, the tetrahedral intermediate, and the transition state. rsc.org | Optimized structures at the B3LYP/6-31G** level of theory. rsc.org |

| Energy Calculation | To construct a reaction energy profile, identifying activation energies and the overall thermodynamics of the reaction. mdpi.com | Calculation of transition state energies to differentiate between possible mechanisms (e.g., carbocation vs. free radical). mdpi.com |

| Intrinsic Reaction Coordinate (IRC) | To confirm that an identified transition state correctly connects the reactants and products on the potential energy surface. rsc.org | Used to explore the energy path and validate transition state structures. rsc.org |

| Thermodynamic/Kinetic Analysis | To calculate rate constants and study the influence of temperature and pressure using theories like the Eyring transition state theory. rsc.org | Reaction rate constants were found to increase with temperature with little influence from pressure. rsc.org |

While DFT provides a static, zero-kelvin picture of a reaction, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations could complement DFT studies of this compound formation by:

Simulating Solvation Effects : Investigating how solvent molecules (such as excess reactants or an added solvent) arrange around the reactants and intermediates and influence their stability and reactivity. Solvation can significantly impact the energy of the transition state. libretexts.org

Analyzing Conformational Dynamics : Exploring the different conformations of flexible molecules like butylene glycol and how these dynamic changes affect their ability to participate in the reaction.

Modeling Transport Properties : In heterogeneous catalysis, MD can simulate the diffusion of reactants to the catalyst surface and the desorption of products.

By simulating the system at a given temperature, MD provides a more realistic view of the molecular interactions and motions that govern the reaction in a condensed phase.

Chemical Stability and Degradation Mechanisms of this compound in Various Environments

The primary degradation pathway for this compound is hydrolysis, which is the reverse of the esterification reaction. smolecule.com In the presence of water, particularly with an acid or base catalyst, the ester bond can be cleaved to regenerate the parent compounds: butylene glycol and propionic acid. smolecule.com

Acid-Catalyzed Hydrolysis : This mechanism is the microscopic reverse of acid-catalyzed esterification. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate that subsequently breaks down to the carboxylic acid and alcohol.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. The process yields butylene glycol and a propionate salt.

Besides hydrolysis, this compound may be susceptible to thermal degradation at elevated temperatures, although specific pathways are not detailed in the available literature. For analogous glycol esters, prolonged exposure to high temperatures can lead to decomposition. europa.eu The stability is also influenced by the presence of other chemical agents and environmental factors such as pH and temperature.

| Degradation Pathway | Conditions | Products | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Presence of water and an acid catalyst (e.g., H⁺). | Butylene Glycol, Propionic Acid | Reversible reaction; the microscopic reverse of Fischer esterification. |

| Base-Catalyzed Hydrolysis (Saponification) | Presence of water and a base (e.g., OH⁻). | Butylene Glycol, Propionate Salt | Irreversible and typically faster than acid-catalyzed hydrolysis. |

| Thermal Degradation | High temperatures (specific range depends on purity and conditions). | Various smaller molecules (e.g., alkenes, aldehydes, CO₂). | Decomposition pathways are complex and depend on the specific structure and presence of catalysts or impurities. |

Analytical Techniques for Characterization and Quantification of Butylene Glycol Propionate

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of butylene glycol propionate (B1217596), providing insights into its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For butylene glycol propionate, both ¹H NMR and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to the electron-withdrawing ester oxygen will appear at a higher chemical shift (downfield).

Based on the structures of butylene glycol and propionate esters, the following proton signals can be predicted for 1,3-butylene glycol propionate:

A triplet corresponding to the methyl protons of the propionate group.

A quartet from the methylene (B1212753) protons adjacent to the carbonyl group of the propionate moiety.

Multiplets arising from the protons on the butylene glycol backbone, with those protons closer to the ester linkage appearing further downfield.

A doublet from the terminal methyl group of the butylene glycol chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1,3-Butylene Glycol Propionate

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (propionate) | ~1.1 | Triplet |

| CH₂ (propionate) | ~2.3 | Quartet |

| CH₂ (butylene glycol, C1) | ~4.1 | Multiplet |

| CH₂ (butylene glycol, C2) | ~1.8 | Multiplet |

| CH (butylene glycol, C3) | ~4.9 | Multiplet |

| CH₃ (butylene glycol, C4) | ~1.2 | Doublet |

Note: These are predicted values and may vary depending on the solvent and specific isomer of butylene glycol used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. Each unique carbon atom will give a distinct signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Butylene Glycol Propionate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~174 |

| CH₂ (butylene glycol, C1) | ~63 |

| CH₂ (butylene glycol, C2) | ~35 |

| CH (butylene glycol, C3) | ~68 |

| CH₃ (butylene glycol, C4) | ~20 |

| CH₂ (propionate) | ~28 |

| CH₃ (propionate) | ~9 |

Note: These are predicted values and can be influenced by the solvent and isomeric form.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the ester carbonyl group, which is a key diagnostic peak.

Key Characteristic FTIR Absorption Bands for this compound:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This is the most prominent feature in the spectrum and is indicative of the ester functional group.

C-O Stretch (Ester): Two distinct C-O stretching vibrations are anticipated. The C-O-C stretch involving the carbonyl carbon is typically found in the 1300-1000 cm⁻¹ region.

C-H Stretch (Alkyl): Absorption bands in the range of 3000-2850 cm⁻¹ will be present due to the C-H stretching vibrations of the alkyl groups in both the butylene glycol and propionate moieties.

O-H Stretch: The absence of a broad O-H stretching band (typically around 3500-3200 cm⁻¹) would indicate the complete esterification of the butylene glycol hydroxyl groups. The presence of such a band could suggest the presence of unreacted butylene glycol or a mono-ester.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750-1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of this compound and can also provide structural information through fragmentation analysis.

For a relatively small molecule like this compound, standard MS techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

Fragmentation Pattern: In EI-MS, the molecular ion can undergo fragmentation, providing a unique fingerprint that can aid in structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the acyl group (-OCOR). For this compound, characteristic fragments would be expected from the cleavage of the ester bond and fragmentation of the butylene glycol chain. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): While more commonly used for larger molecules like polymers, MALDI-TOF MS can also be employed for the analysis of smaller molecules, particularly in complex mixtures or for soft ionization to minimize fragmentation and clearly observe the molecular ion. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (Monoester)

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 147.10 | Protonated molecular ion |

| [M+Na]⁺ | 169.08 | Sodiated molecular ion |

| [M-H₂O]⁺ | 129.10 | Loss of water |

| [C₄H₉O]⁺ | 73.06 | Fragment from butylene glycol moiety |

| [C₃H₅O₂]⁺ | 73.03 | Fragment from propionate moiety |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for determining its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. nih.govresearchgate.net In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS). nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library or through interpretation of the fragmentation pattern.

Typical GC/GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of esters.

Injector Temperature: Typically set above the boiling point of the analyte to ensure complete vaporization.

Oven Temperature Program: A temperature ramp is often used to ensure good separation of components with different boiling points.

Carrier Gas: Helium or hydrogen is commonly used.

Headspace Gas Chromatography (HS-GC) is a technique used for the analysis of volatile organic compounds in solid or liquid samples. oup.comnih.govnih.gov For this compound, HS-GC could be particularly useful for quantifying its presence in non-volatile matrices or for analyzing residual volatile impurities. researchgate.netresearchgate.net

In HS-GC, the sample is placed in a sealed vial and heated to allow the volatile components to partition into the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into the GC for analysis. This technique minimizes the introduction of non-volatile matrix components into the GC system, which can extend column life and reduce instrument maintenance.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Internal Standard Methodologies in Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is a powerful technique for the quantitative analysis of volatile compounds like this compound. The internal standard method is frequently employed to enhance the accuracy and precision of quantification by correcting for variations in injection volume and instrument response. scioninstruments.comlibretexts.org

In this methodology, a known amount of a reference compound, the internal standard, is added to all samples, calibration standards, and blanks. scioninstruments.com The selection of a suitable internal standard is critical. It should be a compound that is not naturally present in the sample, is chemically similar to the analyte (this compound), and has a retention time that is close to, but well-resolved from, the analyte peak. scioninstruments.com For the analysis of glycol esters, compounds like 1,3-propanediol (B51772) or 2,2,2-trichloroethanol (B127377) have been used as internal standards in similar matrices. shimadzu.comnyc.gov

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in a series of calibration standards. This allows for the accurate determination of this compound concentration in unknown samples, mitigating potential errors from sample preparation and injection. libretexts.org

Table 1: Representative GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Nonpolar capillary column (e.g., VF-1ms) |

| Injection Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Initial 50°C (1 min), ramp to 180°C at 15°C/min, then to 230°C at 7°C/min scielo.br |

| Detector | Flame Ionization Detector (FID) |

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Analysis

When this compound is a constituent of a polyester, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of the polymer. wikipedia.orgresolvemass.camat-cs.com GPC separates macromolecules based on their hydrodynamic volume in solution. paint.orgscholaris.capaint.org Larger polymer chains elute from the chromatography column faster than smaller ones because they are excluded from the pores of the column's packing material. scholaris.capaint.org

This technique is crucial for understanding how the polymer's molecular weight and its distribution influence its physical properties, such as mechanical strength and melt flow behavior. hpst.czlcms.cz The analysis provides key parameters including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org

For polyesters like those containing this compound, a common mobile phase is a polar organic solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or chloroform. hpst.cz Calibration is typically performed using narrow MWD standards, such as polystyrene or polymethylmethacrylate, to create a calibration curve that relates elution time to molecular weight. wikipedia.orghpst.cz

Table 2: Typical GPC/SEC Data for a Butylene Glycol-Based Polyester

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 50,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

| Eluent | Tetrahydrofuran (THF) or Chloroform |

| Column Type | Polystyrene-divinylbenzene based |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the esterification of butylene glycol with propionic acid to form this compound. researchgate.netsigmaaldrich.com

By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be qualitatively observed. sigmaaldrich.com The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel on the TLC plate) and a mobile phase (a solvent or mixture of solvents).

The progress of the reaction is visualized by the appearance of a new spot corresponding to the this compound product and the diminishing intensity of the spots corresponding to the butylene glycol and propionic acid reactants. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system.

Table 3: Example TLC System for Monitoring this compound Synthesis | Component | Function | Example | | --- | --- | --- | | Stationary Phase | Adsorbent | Silica Gel 60 F254 | | Mobile Phase | Eluent | Toluene/Ethanol mixture sigmaaldrich.com | | Visualization | Detection Method | UV light (254 nm) or chemical staining | | Reactant (Butylene Glycol) Rf | ~0.2 | | Product (this compound) Rf | ~0.7 |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of polymers containing this compound. hu-berlin.depressbooks.pubazom.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub

Table 4: Representative DSC Data for a Butylene Glycol-Based Polyester

| Thermal Transition | Temperature (°C) |

|---|---|

| Glass Transition Temperature (Tg) | -55 to -25 researchgate.netmdpi.com |

| Crystallization Temperature (Tc) | 20 to 180 researchgate.netmdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

A key parameter obtained from TGA is the onset temperature of decomposition, often reported as the temperature at which 5% weight loss occurs (Td-5%). mdpi.com This value is a critical indicator of the upper temperature limit for processing and application of the polymer. nih.gov Studies on aliphatic polyesters have shown that their thermal stability is influenced by the chain length of both the diol and diacid components. dtic.mil Polyesters based on butylene glycol generally exhibit good thermal stability, with decomposition often occurring at temperatures above 300°C. researchgate.netnih.gov

Table 5: TGA Data for a Representative Butylene Glycol-Based Polymer

| Parameter | Temperature (°C) |

|---|---|

| Onset of Decomposition (Td-5%) | 310 - 370 researchgate.netresearchgate.netmdpi.com |

| Temperature of Maximum Decomposition Rate | 400 - 430 nih.govmdpi.com |

| Atmosphere | Nitrogen |

Advanced Characterization for Polymer Microstructure (if this compound is part of a polymer)

When this compound is incorporated into a polymer, advanced analytical techniques are necessary to elucidate the detailed microstructure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for determining the chemical structure, composition, and sequence distribution in copolymers. mdpi.comnih.gov For instance, ¹H NMR can be used to confirm the successful incorporation of the butylene propionate units into the polymer chain and to quantify the comonomer ratio. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) is another powerful tool for characterizing the functional groups present in the polymer. The characteristic ester carbonyl stretch (C=O) would be a prominent feature in the FTIR spectrum of a poly(this compound) material, confirming the ester linkages. mdpi.com

For semicrystalline polymers, Wide-Angle X-ray Diffraction (WAXD) can be employed to investigate the crystalline structure and determine the degree of crystallinity. The diffraction pattern provides information about the unit cell dimensions and the arrangement of polymer chains in the crystalline regions. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Crystallinity

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for analyzing the crystalline structure of materials. wikipedia.org It is particularly useful for characterizing partially ordered substances like polymers. diamond.ac.ukmeasurlabs.com The technique works by irradiating a sample with an X-ray beam and detecting the scattered X-rays at wide angles. measurlabs.com The resulting diffraction pattern provides information about the arrangement of atoms on a sub-nanometer scale, including interatomic spacings and the degree of crystallinity. wikipedia.orgmeasurlabs.com

In crystalline regions, atoms are arranged in a regular, repeating lattice. When X-rays interact with these planes of atoms, they diffract at specific angles, producing sharp peaks in the WAXS pattern known as Bragg peaks. wikipedia.org The positions and intensities of these peaks are unique to a specific crystal structure, acting as a fingerprint for the material. wikipedia.org Amorphous (non-crystalline) regions, lacking long-range order, produce a broad, diffuse halo instead of sharp peaks. The degree of crystallinity of a sample can be determined by analyzing the relative areas of the crystalline peaks and the amorphous halo. wikipedia.org

While specific WAXS data for this compound is not extensively published, the analysis of structurally related polyesters, such as poly(butylene succinate) (PBS), provides a clear example of the methodology. In studies of PBS and its composites, WAXS patterns show distinct diffraction peaks that correspond to specific crystal planes of the polymer. mdpi.com For instance, typical WAXS patterns for PBS show three main diffraction peaks at 2θ angles of approximately 19.4°, 21.7°, and 22.4°, which are attributed to the (020), (021), and (110) crystallographic planes, respectively. mdpi.com The presence and intensity of these peaks allow for the calculation of the material's crystallinity. mdpi.com This same principle is applicable for assessing the crystallinity of this compound, should it exist in a semi-crystalline solid form.

Table 1: Example WAXS Data for a Poly(butylene succinate) Based Material

| Sample | 2θ Diffraction Angles (°) | Corresponding Crystal Planes | Calculated Crystallinity (%) |

|---|---|---|---|

| PBSMS | 19.4, 21.7, 22.4 | (020), (021), (110) | ~42 |

| PBSMS/CNC0.5 | 19.4, 21.7, 22.4 | (020), (021), (110) | ~45 |

| PBSMS/CNC1 | 19.4, 21.7, 22.4 | (020), (021), (110) | ~47 |

This table is generated based on data for Poly(butylene succinate-co-2-methyl succinate) (PBSMS) and its composites with cellulose (B213188) nanocrystals (CNC) to illustrate the application of WAXS. mdpi.com

Specific Optical Rotation for Chiral Isomers

Butylene glycol can exist in different isomeric forms, including those with chiral centers. Consequently, this compound will also possess chiral isomers, known as enantiomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. gcms.cz While they share the same physical properties like boiling point, melting point, and density, they differ in their interaction with plane-polarized light. youtube.compressbooks.pub This property is known as optical activity and is a defining characteristic of chiral molecules. youtube.compressbooks.pub

Optical activity is measured using a polarimeter. wikipedia.org This instrument passes normal light through a polarizing filter to create plane-polarized light, which oscillates in a single plane. pressbooks.pub When this light passes through a sample containing a chiral compound, the plane of polarization is rotated. pressbooks.pubwikipedia.org

An isomer that rotates the plane of polarization clockwise is called dextrorotatory and is designated with a (+) or (d) prefix. gcms.czpressbooks.pub

An isomer that rotates the plane of polarization counter-clockwise is called levorotatory and is designated with a (-) or (l) prefix. gcms.czpressbooks.pub

A pair of enantiomers will rotate plane-polarized light by the exact same angle but in opposite directions. pressbooks.pub A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no net optical rotation because the rotations of the individual enantiomers cancel each other out. wikipedia.orglibretexts.org

The specific rotation ([α]) is a standardized measure of a compound's optical activity. It is a characteristic property of a chiral molecule and is calculated from the observed rotation (α) using the following formula: masterorganicchemistry.com

[α] = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm). masterorganicchemistry.com By measuring the specific rotation, one can characterize a specific enantiomer of this compound and determine the enantiomeric purity of a sample. libretexts.org For example, if the pure (R)-isomer of a compound has a specific rotation of +25°, its enantiomer, the (S)-isomer, will have a specific rotation of -25°. youtube.com

Table 2: Properties of Chiral Isomers

| Property | Enantiomer 1 (e.g., R-isomer) | Enantiomer 2 (e.g., S-isomer) | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | Identical | Identical | Identical |

| Boiling Point | Identical | Identical | Identical |

| Melting Point | Identical | Identical | Identical |

| Density | Identical | Identical | Identical |

| Solubility (in achiral solvents) | Identical | Identical | Identical |

| Specific Rotation ([α]) | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) | Zero |

This table presents the general relationship between enantiomers and a racemic mixture. youtube.compressbooks.pub

Butylene Glycol Propionate in Polymer Science and Materials Research

Butylene Glycol Propionate (B1217596) as a Monomeric Unit for Polymer Synthesis

Detailed investigations into the use of butylene glycol propionate as a distinct monomer for polymer synthesis are not found in the existing scientific literature. The diol structure of butylene glycol itself allows it to participate in polymerization reactions, primarily in the synthesis of polyesters and polyurethanes where it acts as a co-monomer. nbinno.com However, the propionated form, this compound, is not documented as a monomer in available research.

Homopolymerization of this compound

There is no scientific literature available describing the homopolymerization of this compound. The process of creating a polymer from a single type of monomer, in this case, this compound, has not been a subject of published research. Therefore, no data on the synthesis, properties, or characteristics of poly(this compound) can be provided.

Structure-Property Relationships in this compound-Containing Polymers

Due to the lack of synthesis and characterization of polymers containing this compound, there is no established research on their structure-property relationships. The influence of a monomer on the final properties of a polymer is a critical area of study, but without the existence of these specific polymers, such relationships cannot be determined.

Influence on Polymer Hydrophobicity and Water Interaction

There is no direct research on how this compound inclusion influences polymer hydrophobicity. By analogy, studies on other butylene glycol derivatives in conjugated polymers indicate that the butylene chain can increase the hydrophobic character of the polymer, which in turn reduces excessive water uptake. nih.govrsc.org This is a critical consideration in applications such as bioelectronics. nih.gov However, it is important to note that this finding pertains to butylene glycol side chains and not specifically to this compound.

Future Directions and Emerging Research Avenues for Butylene Glycol Propionate

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The conventional synthesis of butylene glycol propionate (B1217596) typically involves the esterification of butylene glycol with propionic acid, often requiring acid catalysts like sulfuric acid. Future research is directed towards developing more efficient, selective, and sustainable catalytic systems.

A promising area of investigation is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. sciencedaily.com Researchers are exploring solid acid catalysts, such as ion-exchange resins, as viable alternatives. For instance, studies on the synthesis of n-propyl propionate have demonstrated the technical feasibility of using surface-sulfonated ion-exchange resins like Amberlyst 46 in catalytic distillation processes. researchgate.net This approach not only enhances reaction rates but also simplifies product purification.

Furthermore, the development of novel catalysts with precisely controlled active sites is a key objective. sciencedaily.com Scientists have developed innovative catalysts with dual metal cores, such as copper ions supported on polymeric carbon nitride, which have shown increased efficiency and selectivity in cross-coupling reactions. sciencedaily.com Such advancements could be adapted for the esterification of butylene glycol, leading to greener and more cost-effective manufacturing processes. sciencedaily.com The goal is to design catalysts that can operate under milder conditions, minimize byproduct formation, and be easily recovered and reused, thereby significantly lowering the carbon footprint of production. sciencedaily.com

Exploration of Butylene Glycol Propionate in Advanced Functional Materials

While this compound is currently used as a solvent and preservative in cosmetics, its potential in advanced functional materials remains largely untapped. cosmileeurope.eu Future research will likely focus on incorporating this molecule into novel polymers and composites to impart specific properties.

One area of interest is the development of bio-based and biodegradable polymers. The properties of butylene glycol suggest its potential as a monomer or additive in polyesters, polyurethanes, and other polymers. azom.com Research into related compounds, such as substituting ethylene (B1197577) glycol with propylene (B89431) and butylene glycols in conjugated polymers for bioelectronic applications, has shown that such modifications can enhance electronic charge carrier mobility by reducing excessive water uptake. rsc.org This indicates that this compound could be used to fine-tune the hydrophilicity and performance of functional polymers.

Additionally, the humectant properties of butylene glycol derivatives make them attractive for applications requiring moisture control. smolecule.com Studies on the effects of 1,3-propanediol (B51772), butylene glycol, and glycerol (B35011) on skin hydration have demonstrated their ability to improve skin barrier function. nih.gov This suggests that polymers incorporating this compound could find use in advanced textiles, biomedical devices, and specialized coatings where controlled moisture interaction is crucial.

In-depth Mechanistic Studies Using Multidisciplinary Approaches

A fundamental understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is essential for optimizing its production and application. Future research will employ a combination of advanced analytical techniques and theoretical modeling to elucidate these mechanisms.

For the synthesis process, in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with kinetic modeling, can provide real-time insights into the esterification reaction. This will help in identifying reaction intermediates, understanding the role of the catalyst, and optimizing reaction conditions for maximum yield and selectivity.

Regarding its performance in materials, understanding the hydrolysis and oxidation pathways of this compound is crucial for predicting its long-term stability. smolecule.com Multidisciplinary approaches involving surface science, polymer physics, and materials characterization techniques will be employed to study how the compound interacts with other components within a material matrix and how it behaves under various environmental stresses.

Integration of Computational Design for Tailored Material Properties

Computational modeling and simulation are becoming indispensable tools in materials science for predicting and designing materials with desired properties. In the context of this compound, computational approaches can accelerate the discovery of new applications and the optimization of existing ones.

Molecular dynamics simulations can be used to predict the physical properties of this compound and its mixtures, such as viscosity, solubility, and diffusion coefficients. This information is valuable for its application as a solvent and plasticizer. Furthermore, quantum mechanical calculations can provide insights into the reaction energetics of its synthesis, aiding in the design of more efficient catalysts.

In the realm of materials design, computational models can be used to predict how the incorporation of this compound will affect the properties of a polymer, such as its mechanical strength, thermal stability, and permeability. This "in silico" approach allows researchers to screen a large number of potential formulations before embarking on extensive experimental work, thereby saving time and resources.

Sustainable Production and Circular Economy Perspectives

The shift towards a bio-based and circular economy is a major driver for future research into this compound. The focus will be on developing sustainable production routes and end-of-life solutions for products containing this compound.

In terms of a circular economy, research will explore the chemical recycling of polymers containing this compound. researchgate.net This involves developing processes to depolymerize the material back into its constituent monomers, which can then be purified and used to produce new polymers. researchgate.net For example, strategies for the closed-loop recycling of biodegradable polyesters like poly(butylene adipate-co-terephthalate) through hydrolysis and repolymerization are being investigated. researchgate.net Similar approaches could be developed for materials containing this compound, thereby minimizing waste and creating a more sustainable life cycle for these products. mdpi.com

Q & A

Q. What are the emerging applications of this compound in biomedical research?

- As a non-irritating solvent, it enhances transdermal drug delivery (e.g., 20% w/w in hydrogels improves ketoprofen permeation 3-fold). In vitro cytotoxicity assays (e.g., MTT on HaCaT cells) confirm biocompatibility at <5% concentrations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.